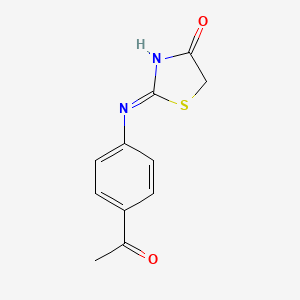![molecular formula C22H20N4O3S2 B11631299 2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631299.png)
2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto, con la fórmula química C22H20N4O3S2 , es un miembro fascinante de la familia de las quinolinas. Su estructura combina un núcleo de quinolina con un grupo tienil, una porción nitrofenilo y un intrigante andamiaje hexahidro-1,4,5,6,7,8-quinolina. Exploremos sus propiedades y aplicaciones.
Métodos De Preparación
Rutas Sintéticas::
Reacción de Condensación:
- Desafortunadamente, los métodos de producción industrial detallados para este compuesto son escasos debido a su rareza y singularidad. Los investigadores a menudo lo sintetizan en el laboratorio para aplicaciones específicas.
Análisis De Reacciones Químicas
Reactividad::
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios estados de oxidación.
Reducción: Los procesos de reducción pueden producir intermediarios con diferentes grupos funcionales.
Sustitución: Los sustituyentes en los anillos tienil y nitrofenilo se pueden modificar mediante reacciones de sustitución.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reducción: Agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Diversos nucleófilos (por ejemplo, aminas, tioles) y solventes apropiados.
- Los productos específicos formados dependen de las condiciones de reacción y los sustituyentes. Los productos comunes incluyen derivados con grupos funcionales o estereoquímica alterados.
Aplicaciones Científicas De Investigación
Química: Los investigadores exploran su reactividad, modificaciones estructurales y posibles propiedades de ligando.
Biología: Investigación de sus interacciones con dianas biológicas (por ejemplo, enzimas, receptores).
Medicina: Evaluación de sus propiedades farmacológicas, incluidos los posibles efectos anticancerígenos o antimicrobianos.
Industria: Aplicaciones limitadas debido a su rareza, pero podría servir como un bloque de construcción para nuevos materiales.
Mecanismo De Acción
- El mecanismo de acción del compuesto probablemente involucra interacciones con objetivos celulares específicos, afectando las vías de señalización o los procesos enzimáticos. Se necesita más investigación para dilucidar estos mecanismos.
Comparación Con Compuestos Similares
- Si bien este compuesto es único, podemos compararlo con derivados de quinolina relacionados:
Quinolina: El compuesto principal.
4-Nitroquinolina: Comparte el grupo nitrofenilo pero carece del grupo tienil.
5-Metil-2-(metilsulfanil)-3-tienilamina: El precursor de nuestro compuesto.
Propiedades
Fórmula molecular |
C22H20N4O3S2 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
2-amino-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O3S2/c1-12-10-15(22(30-2)31-12)19-16(11-23)21(24)25(17-4-3-5-18(27)20(17)19)13-6-8-14(9-7-13)26(28)29/h6-10,19H,3-5,24H2,1-2H3 |
Clave InChI |
XEEQUKOYYJJEGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11631219.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631220.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631233.png)
![Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B11631236.png)
![(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11631241.png)
![3-[(5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11631251.png)
![prop-2-en-1-yl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11631256.png)
![Methyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631257.png)
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631261.png)
![N-(2-chlorophenyl)-4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11631262.png)
![6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11631269.png)
![1-(4-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11631276.png)
